2-Chloro-6-allylamino-9-allylpurine
Description
Properties
Molecular Formula |
C11H12ClN5 |
|---|---|
Molecular Weight |
249.70 g/mol |
IUPAC Name |
2-chloro-N,9-bis(prop-2-enyl)purin-6-amine |
InChI |
InChI=1S/C11H12ClN5/c1-3-5-13-9-8-10(16-11(12)15-9)17(6-4-2)7-14-8/h3-4,7H,1-2,5-6H2,(H,13,15,16) |
InChI Key |
HTLKAEBCRRUTGN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=C2C(=NC(=N1)Cl)N(C=N2)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at C6 and N9
Key structural analogues differ in substituents at C6 and N9, impacting physicochemical and biological properties:
Physicochemical and Crystallographic Properties
- Hydrophobicity: Allyl and isopropyl groups (e.g., 2-Chloro-6-allylamino-9-allylpurine and 2-Chloro-N-ethyl-9-isopropylpurine) increase logP compared to unsubstituted 2-amino-6-chloropurine. However, polar groups like 2-hydroxybenzylamino introduce hydrogen bonding, reducing logP .
- Crystallinity: The N9-isopropyl group in 2-Chloro-N-ethyl-9-isopropylpurine promotes planar purine ring geometry (RMSD: 0.0063 Å), with weak intermolecular interactions stabilizing the lattice . Bulky substituents (e.g., dimethoxybenzyl) induce torsional strain, as seen in 6-(2,4-dimethoxybenzylamino)-9-isopropylpurine, where the benzyl ring forms a 66.46° dihedral angle with the purine plane .
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